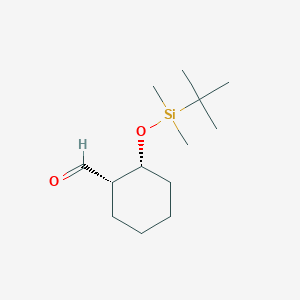

![molecular formula C21H18N4O B2877482 N-([2,3'-联吡啶]-4-基甲基)-3-(4-氰基苯基)丙酰胺 CAS No. 2034440-36-1](/img/structure/B2877482.png)

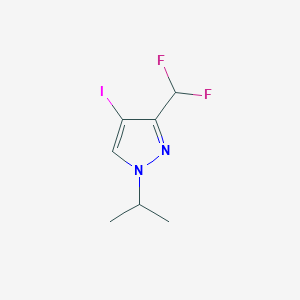

N-([2,3'-联吡啶]-4-基甲基)-3-(4-氰基苯基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

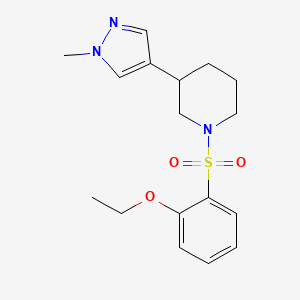

N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-cyanophenyl)propanamide, also known as BIP-3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BIP-3 is a small molecule inhibitor that targets the protein-protein interaction between two proteins, FKBP12 and RyR1. This interaction plays a crucial role in calcium release from the sarcoplasmic reticulum in muscle cells.

科学研究应用

Electrocatalysis in Hydrogen Evolution Reaction

Compounds with bipyridine structures have been utilized in the development of metal complexes that act as electrocatalysts for hydrogen evolution reactions (HER) from water. These reactions are crucial for the production of hydrogen, a clean energy carrier. The presence of pyridine rings in the compound suggests potential activity in catalyzing HER, similar to other bipyridine-based metal complexes .

Supramolecular Chemistry

The rigid structure of bipyridine ligands allows for the formation of one-dimensional chains through metal coordination, which can further interact via hydrogen bonds and π–π stacking to form three-dimensional supramolecular architectures. This property is significant for creating novel materials with potential applications in molecular recognition and self-assembly processes .

Photoluminescence Properties

Bipyridine derivatives often exhibit interesting UV-vis absorption and photoluminescence properties. These characteristics are valuable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and in the development of luminescent materials for sensing and imaging .

Thermal Stability

The thermal stability of bipyridine compounds is an important factor in their application in materials science. Stable compounds under high temperatures are sought after for use in high-performance polymers and coatings that require resistance to degradation at elevated temperatures .

Coordination Chemistry

The bipyridine moiety is known for its ability to act as a chelating ligand, forming stable complexes with various metal ions. This property is extensively explored in coordination chemistry for synthesizing metal-organic frameworks (MOFs), catalysts, and inorganic pharmaceuticals .

属性

IUPAC Name |

3-(4-cyanophenyl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O/c22-13-17-5-3-16(4-6-17)7-8-21(26)25-14-18-9-11-24-20(12-18)19-2-1-10-23-15-19/h1-6,9-12,15H,7-8,14H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUDUYHLEMAZSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)CCC3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-cyanophenyl)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

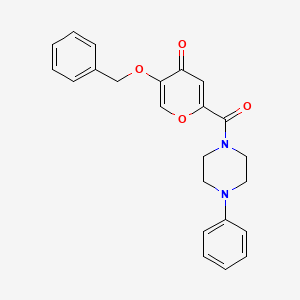

![3-(3-bromo-4-methoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2877399.png)

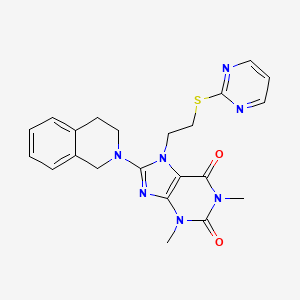

![4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B2877405.png)

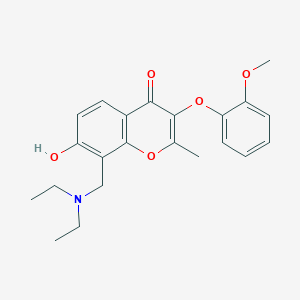

![3-(4-Methylbenzyl)-8-(2-morpholino-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2877409.png)

![4-benzyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2877417.png)